molecular formula C39H44N8O10S2 B582120 N-Piperacillinyl Ampicillin CAS No. 65772-67-0

N-Piperacillinyl Ampicillin

Número de catálogo: B582120
Número CAS: 65772-67-0
Peso molecular: 848.9 g/mol
Clave InChI: DPEZDVKIJPAEMF-SAJYMXHHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Piperacillinyl Ampicillin is a synthetic compound that belongs to the β-lactam antibiotic family. It is a derivative of both piperacillin and ampicillin, combining the structural features of these two antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Piperacillinyl Ampicillin typically involves the acylation of ampicillin with piperacillin. The process begins with the preparation of piperacillin acid, which is then reacted with ampicillin in the presence of a coupling agent such as ethyl chloroformate (EDPC). The reaction is carried out in an aqueous buffer solution with a pH range of 6.0-9.0, and the temperature is maintained between 0 to 10°C to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The final product is typically purified through crystallization and filtration, followed by drying to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: N-Piperacillinyl Ampicillin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under mild acidic conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Halogens (e.g., chlorine, bromine), under controlled temperature and pressure.

Major Products Formed:

Aplicaciones Científicas De Investigación

N-Piperacillinyl Ampicillin has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of N-Piperacillinyl Ampicillin involves the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final stages of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately results in cell lysis and death of the bacteria .

Comparación Con Compuestos Similares

    Piperacillin: A broad-spectrum β-lactam antibiotic with a similar mechanism of action but different structural features.

    Ampicillin: A β-lactam antibiotic with a narrower spectrum of activity compared to N-Piperacillinyl Ampicillin.

    Amoxicillin: Another β-lactam antibiotic with a similar spectrum of activity but different pharmacokinetic properties.

Uniqueness: this compound combines the structural features of both piperacillin and ampicillin, resulting in a compound with enhanced antibacterial activity and a broader spectrum of action. This makes it particularly effective against a wider range of bacterial infections compared to its parent compounds .

Actividad Biológica

N-Piperacillinyl Ampicillin is a semisynthetic antibiotic that combines the properties of piperacillin and ampicillin, enhancing its efficacy against a broad spectrum of bacteria. This article delves into its biological activity, focusing on its mechanism of action, spectrum of activity, resistance patterns, and clinical implications based on diverse research findings.

This compound functions as a β-lactam antibiotic , inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) , which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding prevents bacterial growth and leads to cell lysis through the action of autolysins, enzymes that degrade the cell wall structure. Piperacillin's stability against various β-lactamases enhances its effectiveness against resistant strains .

Spectrum of Activity

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . Its efficacy is particularly notable against:

  • Gram-positive bacteria : Effective against Streptococcus spp., Staphylococcus aureus (non-resistant strains), and Enterococcus faecalis.
  • Gram-negative bacteria : Demonstrates significant activity against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Bacteroides fragilis.

The minimum inhibitory concentrations (MICs) for various pathogens illustrate its potency:

PathogenMIC (µg/ml)
Streptococcus spp.0.1
Staphylococcus aureus1.6
E. coli6.3
Klebsiella pneumoniae25
Pseudomonas aeruginosa95

Resistance Patterns

Despite its broad efficacy, resistance to this compound has been documented, particularly among strains producing β-lactamases. A study highlighted an outbreak of ampicillin/piperacillin-resistant Klebsiella pneumoniae in clinical settings, showing the need for continuous monitoring and susceptibility testing . The presence of extended-spectrum β-lactamases (ESBLs) poses a significant challenge in treating infections caused by these resistant strains.

Clinical Implications

The clinical effectiveness of this compound has been evaluated in various studies:

  • Case Study on Resistant Infections : An outbreak involving six infants with bloodstream infections due to ampicillin/piperacillin-resistant Klebsiella pneumoniae was documented. The study emphasized the importance of using combination therapies and alternative antibiotics in resistant cases .
  • In Vitro Studies : Research comparing this compound with other β-lactam antibiotics demonstrated superior activity against β-lactamase-negative strains. For instance, it showed a MIC90 of 0.25 µg/ml against β-lactamase-negative ampicillin-resistant (BLNAR) strains .
  • Synergistic Effects : Studies have indicated that combining this compound with aminoglycosides like amikacin can enhance antibacterial activity against resistant Gram-negative bacteria .

Propiedades

Número CAS

65772-67-0

Fórmula molecular

C39H44N8O10S2

Peso molecular

848.9 g/mol

Nombre IUPAC

(2S,5R,6R)-6-[[(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C39H44N8O10S2/c1-6-44-17-18-45(33(54)32(44)53)37(57)43-22(20-15-11-8-12-16-20)28(49)42-23-30(51)46-25(38(2,3)58-34(23)46)29(50)40-21(19-13-9-7-10-14-19)27(48)41-24-31(52)47-26(36(55)56)39(4,5)59-35(24)47/h7-16,21-26,34-35H,6,17-18H2,1-5H3,(H,40,50)(H,41,48)(H,42,49)(H,43,57)(H,55,56)/t21-,22-,23-,24-,25+,26+,34-,35-/m1/s1

Clave InChI

DPEZDVKIJPAEMF-SAJYMXHHSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O

SMILES isomérico

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O

SMILES canónico

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O

Sinónimos

[2S-[2α[S*(2R*,5S*,6S*)],5α,6β(S*)]]-6-[[[[[6-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.